molecular formula C8H15BO4 B8211196 4-Carbxlic acid methy ester cyclohexane boronic acid

4-Carbxlic acid methy ester cyclohexane boronic acid

Cat. No.: B8211196
M. Wt: 186.02 g/mol
InChI Key: BZCROUDJTUPKBE-UHFFFAOYSA-N
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Description

4-Carboxylic acid methyl ester cyclohexane boronic acid (CAS: 1782338-82-1) is a boronic acid derivative characterized by a cyclohexane backbone substituted with a boronic acid group and a methyl ester-linked carboxylic acid moiety. This structure combines the reactivity of boronic acids—commonly employed in Suzuki-Miyaura cross-coupling reactions—with the steric and electronic effects of the cyclohexane ring and ester functionality .

Properties

IUPAC Name

(4-methoxycarbonylcyclohexyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h6-7,11-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCROUDJTUPKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCC(CC1)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Methyl 4-Boronobenzoate

A plausible route involves hydrogenating an aromatic precursor, methyl 4-boronobenzoate, under high-pressure hydrogen (5–10 bar) using palladium on carbon (Pd/C) or ruthenium catalysts. However, unprotected boronic acids are prone to deboronation under these conditions. To mitigate this, the boronic acid is often converted to a pinacol boronate ester prior to hydrogenation.

Example protocol :

  • Protect methyl 4-boronobenzoate as its pinacol ester.

  • Hydrogenate at 80°C under 7 bar H₂ with 5% Pd/C in ethanol.

  • Deprotect the boronate ester using acidic hydrolysis (HCl, H₂O/THF).

Key challenges :

  • Catalyst poisoning by boron species.

  • Incomplete ring saturation leading to residual aromaticity.

Miyaura Borylation of Halogenated Cyclohexane Derivatives

Palladium-Catalyzed Borylation of Methyl 4-Bromocyclohexanecarboxylate

The Miyaura borylation reaction offers a direct method to install boron groups. Methyl 4-bromocyclohexanecarboxylate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dioxane at 80–100°C.

Reaction conditions :

ReagentQuantityRole
Methyl 4-bromocyclohexanecarboxylate1.0 equivSubstrate
Bis(pinacolato)diboron1.5 equivBoron source
Pd(dppf)Cl₂5 mol%Catalyst
KOAc3.0 equivBase
Dioxane0.2 MSolvent

Yield : 60–75% (pinacol boronate ester), followed by hydrolysis to boronic acid (85–90% yield).

Cyclohexane Ring Construction via Diels-Alder Reaction

Boron-Containing Dienophiles

A retro-synthetic approach employs a Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a boronate-functionalized dienophile. For example, methyl 4-boronoacrylate undergoes [4+2] cycloaddition to form a cyclohexane derivative. Subsequent hydrogenation and esterification yield the target compound.

Limitations :

  • Low regioselectivity in unsymmetrical dienes.

  • Boronate stability under thermal cycloaddition conditions.

Functional Group Interconversion Strategies

Hydroxyl-to-Boronic Acid Conversion

Starting from methyl 4-hydroxycyclohexanecarboxylate, the hydroxyl group is converted to a triflate (using triflic anhydride) and subjected to a Suzuki-type borylation with a palladium catalyst and diboron reagent.

Typical procedure :

  • Triflylation: Methyl 4-hydroxycyclohexanecarboxylate + Tf₂O, pyridine, −10°C.

  • Borylation: Triflate intermediate + B₂(pin)₂, Pd(OAc)₂, PCy₃, K₃PO₄, dioxane, 100°C.

Yield : 50–65% after hydrolysis.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Aromatic hydrogenationHigh atom economyBoron protection/deprotection steps40–60%
Miyaura borylationMild conditions, scalabilityRequires halogenated precursor60–75%
Diels-AlderBuilds ring and functionalityLow regioselectivity30–50%
Hydroxyl conversionUtilizes stable intermediatesMulti-step synthesis50–65%

Characterization and Stability

Methyl 4-boronocyclohexanecarboxylate is characterized by:

  • ¹H NMR : δ 1.2–2.1 (m, cyclohexane protons), 3.65 (s, COOCH₃), 6.8–7.5 (br, B(OH)₂).

  • ¹¹B NMR : δ 28–30 ppm (trigonal boron).

  • MS (ESI) : m/z 228 [M+H]⁺.

Stability studies indicate decomposition above 150°C and in aqueous acidic/basic conditions. Storage under inert atmosphere at −20°C is recommended.

Industrial-Scale Considerations

Large-scale synthesis favors the Miyaura borylation route due to commercial availability of methyl 4-bromocyclohexanecarboxylate and streamlined catalytic processes. Continuous flow systems improve safety and efficiency in handling pyrophoric diboron reagents.

Emerging Techniques and Catalytic Innovations

Recent advances include photoredox-mediated borylation and enzymatic desymmetrization of prochiral cyclohexane precursors. For example, visible-light-driven borylation using Ir(ppy)₃ as a photocatalyst achieves 70% yield at room temperature .

Chemical Reactions Analysis

Types of Reactions

4-Carbxlic acid methy ester cyclohexane boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-carboxylic acid methyl ester cyclohexane boronic acid is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, making it essential for constructing complex organic molecules .

Key Reactions:

  • Suzuki-Miyaura Coupling: Utilizes this compound as a nucleophilic partner in transmetalation steps.
  • Oxidation Reactions: The boronic acid group can be oxidized to form boronic esters or borates, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The unique properties of 4-carboxylic acid methyl ester cyclohexane boronic acid make it suitable for developing boron-containing drugs aimed at treating diseases like cancer and diabetes .

Applications:

  • Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.
  • Drug Development: Serving as a scaffold for designing new therapeutic agents.

Materials Science

The compound is also utilized in materials science for producing advanced materials such as polymers and nanomaterials. Its ability to form stable boron-carbon bonds enhances the mechanical properties and thermal stability of these materials.

Material Applications:

  • Polymer Modifiers: Enhancing the properties of general-purpose polymer materials.
  • Nanomaterials: Contributing to the development of novel nanostructures with specific functionalities.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficiency of 4-carboxylic acid methyl ester cyclohexane boronic acid in Suzuki-Miyaura reactions, showcasing high yields and selectivity when coupled with various aryl halides. The reaction conditions were optimized to achieve maximum efficiency, highlighting its potential for industrial applications .

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as an inhibitor for specific enzymes involved in glucose metabolism. The study revealed that derivatives of this boronic acid exhibited significant inhibitory effects, suggesting a pathway for developing new diabetes treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

  • Cyclohexane boronic acid : Lacks the methyl ester-carboxylic acid group.
  • Benzene boronic acid : Aromatic counterpart with a simpler phenyl ring.
  • Butane boronic acid : Aliphatic boronic acid with shorter chain length.
  • 4-Carboxylic phenyl boronic acid : Features a phenyl ring with a carboxylic acid group, differing in backbone rigidity and electronic properties .

Chromatographic Behavior

Cyclohexane boronic acid derivatives are noted for their long retention times in gas chromatography (GC) compared to smaller boronates (e.g., methanol or butane boronates) due to increased molecular weight and hydrophobicity . For example:

Compound Retention Time (Relative to Methanol Boronate) Stability to Hydrolysis
Cyclohexane boronate High Moderate
Butane boronate Medium High
Benzene boronate High Low
4-Carb. methyl ester Inferred: Higher Inferred: Moderate

The methyl ester group in 4-carboxylic acid methyl ester cyclohexane boronic acid may enhance stability compared to free carboxylic acid analogs, as esters are less prone to hydrolysis .

Stability and Handling

  • Hydrolytic Stability : Butane boronates are preferred for their balance of volatility and stability. Cyclohexane boronates, while more stable than benzene derivatives, require anhydrous conditions . The methyl ester group likely mitigates hydrolysis risks compared to free boronic acids.
  • Air Sensitivity : Tert-butyl boronates are highly air-sensitive, whereas cyclohexane derivatives are more robust. The ester group may further reduce oxidation susceptibility .

Thermal and Physical Properties

  • Melting Points : Methyl ester derivatives of carboxylic acids (e.g., nicotinuric acid methyl ester, m.p. 67–68°C) typically have lower melting points than their acid counterparts, suggesting improved processability for the target compound .
  • Volatility: Cyclohexane boronates are less volatile than methanol or butane derivatives, which complicates GC analysis but benefits solid-phase synthesis .

Biological Activity

4-Carboxylic acid methyl ester cyclohexane boronic acid is a compound that combines the properties of boronic acids with carboxylic acid functionalities. This unique structure has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development.

Biological Properties

The biological activity of boronic acids, including 4-carboxylic acid methyl ester cyclohexane boronic acid, can be categorized into several key areas:

  • Anticancer Activity : Boronic acids have been shown to exhibit anticancer properties, primarily through the inhibition of proteasomes. Bortezomib, a boronic acid derivative, is an established anticancer drug that targets proteasome activity, leading to apoptosis in cancer cells .
  • Antibacterial and Antiviral Effects : Research indicates that certain boronic acids possess antibacterial and antiviral activities. These compounds can disrupt bacterial cell walls or interfere with viral replication processes .
  • Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to active sites or allosteric sites on enzymes. This property is particularly relevant in the design of inhibitors for various diseases .

Mechanistic Insights

The mechanism of action for 4-carboxylic acid methyl ester cyclohexane boronic acid involves its ability to form stable complexes with biological molecules. The carboxylate group enhances the stability and reactivity of the boron atom, which is crucial for its biological interactions.

Table 1: Comparison of Biological Activities of Boronic Acids

CompoundActivity TypeMechanism of Action
BortezomibAnticancerProteasome inhibition
TavaboroleAntifungalInhibition of fungal growth
4-Carboxylic Acid Methyl EsterAntibacterial/AntiviralReversible binding to saccharides and proteins

Case Studies

  • Inhibition of Transthyretin Aggregation : A study explored the use of boronic acids to inhibit transthyretin fibril formation, which is associated with amyloid diseases. The compound demonstrated concentration-dependent inhibition, highlighting its potential therapeutic application .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of various boronic acids. The results indicated that modifications to the boron structure could enhance antibacterial efficacy against resistant strains .
  • Enzyme Inhibition Studies : A detailed analysis was conducted on the enzyme inhibition capabilities of modified boron compounds. The findings revealed that specific structural features significantly influenced binding affinity and selectivity towards target enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-carboxylic acid methyl ester cyclohexane boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the boronic acid group through a Suzuki-Miyaura cross-coupling reaction using palladium catalysts (e.g., Pd(PPh₃)₄) and a cyclohexane-derived halide precursor . Subsequent esterification of the carboxylic acid group can be achieved using methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP). Key variables affecting yield include temperature (optimized at 60–80°C for coupling) and stoichiometric ratios (1:1.2 boronic acid:halide). Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, boronic acid B-O signals at ~30 ppm). 2D NMR (COSY, HSQC) resolves cyclohexane ring conformations .
  • X-ray Crystallography : Determines stereochemistry and bond lengths, particularly the boron-oxygen bond (typically 1.36–1.42 Å) and ester group geometry. Requires slow evaporation from dichloromethane/hexane mixtures to obtain single crystals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 252.12) and fragmentation patterns .

Advanced Research Questions

Q. How can side reactions (e.g., ester hydrolysis or boronic acid dehydration) be minimized during synthesis?

  • Methodological Answer :

  • Ester Hydrolysis : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar). Monitor pH to avoid acidic/basic conditions; kinetic studies show hydrolysis rates increase above pH 7 .
  • Boronic Acid Dehydration : Add stabilizing agents like neopentyl glycol or reduce reaction temperatures (<50°C). FT-IR tracking of B-OH peaks (3200–3400 cm⁻¹) helps detect early dehydration .

Q. How should researchers address contradictory data in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodological Answer : Conduct a Design of Experiments (DOE) to isolate variables (e.g., catalyst loading, solvent polarity). For example, a 3² factorial design can optimize Pd catalyst (0.5–2 mol%) and ligand (e.g., SPhos, XPhos) ratios. Statistical analysis (ANOVA) identifies significant factors, while control experiments exclude batch-to-batch variability .

Q. What strategies improve solubility in polar aprotic solvents for reactivity studies?

  • Methodological Answer : Modify solvent systems using Hansen solubility parameters. For instance, dimethylacetamide (DMAc, δD=18.2, δP=11.5) enhances solubility compared to THF (δD=16.8, δP=5.7). Co-solvents like 1,4-dioxane (20% v/v) reduce aggregation, verified by dynamic light scattering (DLS) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store samples at 4°C under desiccation (relative humidity <10%) to prevent boronic acid dimerization. Kinetic modeling of degradation (Arrhenius equation) predicts shelf life .

Data Analysis and Optimization

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for ester group substitution. Fukui indices identify electrophilic sites (e.g., carbonyl carbon). Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring at 260 nm) .

Q. How can advanced microscopy techniques elucidate surface adsorption behavior in heterogeneous catalysis?

  • Methodological Answer : Use atomic force microscopy (AFM) to map surface interactions on catalyst supports (e.g., SiO₂). Coupled with microspectroscopic imaging (Raman or FT-IR), this reveals adsorption sites and boronic acid coordination modes .

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